molecular formula C18H19N3O2S B278515 N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide

N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide

Cat. No. B278515
M. Wt: 341.4 g/mol
InChI Key: BUHKIBZMBBHVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide, also known as PACAP, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. PACAP was first discovered in 1989 and has since been extensively studied for its biochemical and physiological effects.

Mechanism of Action

N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide exerts its effects through binding to specific receptors, including the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. Upon binding, N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide activates intracellular signaling pathways, including the cyclic AMP (cAMP) and phospholipase C (PLC) pathways, leading to various physiological responses.
Biochemical and Physiological Effects:
N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide has been shown to have a wide range of biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and cardiovascular protection. It has also been shown to regulate circadian rhythms, memory formation, and pain modulation.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide is its specificity for certain receptors, allowing for targeted effects. However, due to its complex mechanism of action, it can be difficult to isolate the specific effects of N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide in certain experiments. Additionally, the synthesis of N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide can be challenging, requiring specialized equipment and expertise.

Future Directions

Future research on N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide could focus on its potential therapeutic applications in various diseases, including neurodegenerative diseases, autoimmune diseases, and cardiovascular diseases. Additionally, further investigation into the mechanism of action of N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide could lead to the development of more specific and effective therapies.

Synthesis Methods

N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a solid support, with each amino acid being protected by a specific chemical group to prevent unwanted reactions. Once the desired peptide sequence is obtained, the peptide is cleaved from the solid support and purified.

Scientific Research Applications

N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide has been extensively studied for its potential therapeutic applications, including neuroprotection, anti-inflammatory effects, and cardiovascular protection. It has also been investigated for its role in the regulation of circadian rhythms, memory formation, and pain modulation.

properties

Product Name

N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[3-[(2-phenylacetyl)carbamothioylamino]phenyl]propanamide

InChI

InChI=1S/C18H19N3O2S/c1-2-16(22)19-14-9-6-10-15(12-14)20-18(24)21-17(23)11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,19,22)(H2,20,21,23,24)

InChI Key

BUHKIBZMBBHVDR-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=CC=C2

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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